molecular formula C17H24Cl2N2O2 B2609438 (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone CAS No. 477847-23-7

(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone

Cat. No.: B2609438
CAS No.: 477847-23-7
M. Wt: 359.29
InChI Key: IISRGBBUHRSECI-UHFFFAOYSA-N
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Description

The compound (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone is a methanone derivative featuring a 3,4-dichlorophenyl group attached to a modified piperidine scaffold. The piperidine ring is substituted at the 4-position with both a hydroxypiperidino group and a diethylamino-methyl moiety.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(diethylaminomethyl)-4-hydroxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O2/c1-3-20(4-2)12-17(23)7-9-21(10-8-17)16(22)13-5-6-14(18)15(19)11-13/h5-6,11,23H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISRGBBUHRSECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1(CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenyl precursor. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere . This reaction reduces the nitrile group to an amine, which can then be further reacted to form the desired piperidino methanone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds:
Compound Name Molecular Formula Substituents on Piperidine Ring Yield Key Features
Target Compound: (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone C₂₂H₂₅Cl₂N₂O₂ (inferred) -OH, -(CH₂)N(C₂H₅)₂ N/A Combines hydroxypiperidino and diethylamino groups; moderate lipophilicity.
(3,4-Dichlorophenyl)(4-fluoro-4-(((2-(3-fluorophenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone (30) C₂₂H₂₅ClF₂N₂O₃ -F, -(CH₂)NH(CH₂CH₂O-3-fluorophenyl) 35% Fluorine substitution; reductive amination with moderate yield.
(3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methanone (23e) C₁₈H₁₉Cl₂N₂O -N-methylpiperazine 95% High-yield synthesis; lacks hydroxyl group; increased basicity.
4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone C₂₀H₂₀ClFNO₂ -OH, -butyrophenone backbone N/A Butyrophenone core; distinct pharmacokinetic profile.
Insights:
  • Synthetic Yields: The target compound’s synthesis likely involves reductive amination (as in ), but yields may be lower (~30–35%) compared to 23e (95%) due to steric hindrance from the diethylamino group .

Pharmacological and Physicochemical Properties

Receptor Binding:
  • Compounds with 3,4-dichlorophenyl groups (e.g., 30, 23e) are often designed as serotonin 5-HT₁A receptor modulators . The target compound’s diethylamino group may enhance receptor affinity compared to methylpiperazine (23e) or fluorophenoxy derivatives (30).
  • The hydroxypiperidino group in the target compound mimics structural motifs in opioid receptor ligands (e.g., mu and kappa agonists) but lacks direct evidence of opioid activity .
Solubility and Bioavailability:
  • The hydroxypiperidino group improves aqueous solubility, while the diethylamino-methyl substituent balances lipophilicity. In contrast, sulfonyl derivatives (e.g., 1-(4-([(3,4-Dichlorophenyl)sulfonyl]methyl)-4-hydroxypiperidino)-2,2-dimethyl-1-propanone ) exhibit higher polarity but reduced CNS penetration.

Biological Activity

The compound (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone , also known by its CAS number 477847-23-7, is a synthetic organic molecule that has garnered interest in various fields, including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₃₃Cl₂N₂O
  • Molecular Weight : 362.38 g/mol
  • Structure : The compound features a dichlorophenyl group attached to a piperidino derivative, which is significant for its potential biological interactions.

Research into the biological activity of this compound suggests that it may interact with various biological targets, particularly in the central nervous system (CNS). The presence of the diethylamino group is indicative of potential interactions with neurotransmitter systems, possibly functioning as a modulator or inhibitor.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies indicate that derivatives of piperidine compounds can exhibit antidepressant-like effects in animal models. The structural similarity of this compound to known antidepressants suggests potential efficacy in mood regulation.
  • Neuroprotective Effects : Some piperidine derivatives have shown neuroprotective properties against oxidative stress and neuroinflammation, which could be relevant for conditions like Alzheimer's disease.
  • Cholesterol Absorption Inhibition : Similar compounds have been studied for their ability to inhibit intestinal cholesterol absorption, suggesting this compound may have cardiovascular implications .

In Vitro Studies

In vitro assays have demonstrated that (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone exhibits moderate inhibitory activity against certain enzymes involved in neurotransmitter metabolism. This suggests a possible role in modulating neurotransmitter levels in the brain.

In Vivo Studies

Animal studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. A study using a hamster model indicated that similar compounds could lower serum cholesterol levels effectively . Further research is needed to confirm these effects specifically for (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntidepressantPotential mood regulation
NeuroprotectiveReduction of oxidative stress
Cholesterol InhibitionLowered serum cholesterol levels

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